molecular formula C8H9F3N2O B2981150 (2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine CAS No. 935520-19-7

(2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine

Cat. No. B2981150
M. Wt: 206.168
InChI Key: PPGYPFSRFLIJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216975B2

Procedure details

The nitrile 28c (0.48 g, 2.33 mmol) was solubilized in MeOH (30 mL) and to the solution was added Pd/C 10% (0.3 g). The mixture was hydrogenated at 70 psi overnight. The reaction mixture was filtered through a celite pad, the filtrate was evaporated at reduce pressure to furnish 29c as yellow oil (0.38 g, 1.84 mmol, 79% Yield) used without further purification.
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([C:9]#[N:10])=[CH:7][CH:6]=[C:5]([C:11]([F:14])([F:13])[F:12])[N:4]=1>CO.[Pd]>[CH3:1][O:2][C:3]1[C:8]([CH2:9][NH2:10])=[CH:7][CH:6]=[C:5]([C:11]([F:14])([F:12])[F:13])[N:4]=1

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
COC1=NC(=CC=C1C#N)C(F)(F)F
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 70 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=CC=C1CN)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.84 mmol
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.